Methyl 2-(pyrrolidin-2-yl)acetate
Description
Broader Context: Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov This structural motif is not only prevalent in a vast array of natural products, such as amino acids (proline) and alkaloids, but is also a core component of many synthetic compounds with significant biological activity. nih.govnih.gov In fact, the pyrrolidine ring is among the most common non-aromatic nitrogen heterocycles found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov
The significance of the pyrrolidine framework stems from several key characteristics:
Biological Relevance: Pyrrolidine derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov Their presence in numerous FDA-approved drugs underscores their therapeutic importance. researchgate.net
Catalytic Applications: Chiral pyrrolidines have emerged as highly effective organocatalysts, capable of promoting chemical transformations with high enantioselectivity. nih.gov Since the pioneering work on proline-catalyzed asymmetric reactions, a multitude of pyrrolidine-based catalysts have been developed, playing a crucial role in environmentally friendly, metal-free synthesis. nih.gov
Synthetic Versatility: The pyrrolidine scaffold serves as a versatile building block, or synthon, for constructing more complex molecules. researchgate.netnih.gov Its structure allows for diverse substitutions and modifications, enabling chemists to design and synthesize novel compounds with tailored properties for drug discovery and materials science. researchgate.netresearchgate.net The development of methods for the asymmetric synthesis of substituted pyrrolidines remains an active and important area of research. researchgate.netnih.gov
The wide-ranging applications of pyrrolidine-based structures in catalysis, drug design, and as synthetic intermediates highlight their fundamental importance in advancing chemical sciences. researchgate.netacs.org
Importance of Methyl 2-(pyrrolidin-2-yl)acetate as a Chiral Synthon
Within the extensive family of pyrrolidines, this compound stands out as a particularly useful chiral synthon. A synthon is a molecular fragment used in synthesis to introduce a specific structural feature into a target molecule. The term "chiral" indicates that the molecule is non-superimposable on its mirror image, a property crucial for the biological activity of many pharmaceuticals.
The importance of this compound is rooted in its bifunctional nature: it contains a reactive secondary amine within the pyrrolidine ring and an ester group on the side chain. The carbon atom to which the acetate (B1210297) group is attached (C2 position) is a stereocenter, meaning the compound can exist as two distinct enantiomers: (S)-Methyl 2-(pyrrolidin-2-yl)acetate and (R)-Methyl 2-(pyrrolidin-2-yl)acetate. clearsynth.comuni.lu
This chirality is paramount. Access to enantiomerically pure forms of this compound allows chemists to build stereochemically defined molecules. clearsynth.comnih.gov For instance, the enantioselective synthesis of complex natural products and active pharmaceutical ingredients often relies on the incorporation of such chiral building blocks. acs.org The pyrrolidine portion provides a rigid scaffold that helps control the three-dimensional arrangement of atoms during subsequent synthetic steps, while the methyl acetate group offers a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.
Researchers utilize enantiopure versions of this compound and its derivatives to construct key intermediates for a variety of complex targets, demonstrating its value as a specialized tool in the arsenal (B13267) of asymmetric synthesis. nih.govacs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 5323862 | nih.gov |
| Molecular Formula | C₇H₁₃NO₂ | nih.gov |
| Molecular Weight | 143.18 g/mol | nih.gov |
| IUPAC Name | methyl 2-pyrrolidin-2-ylacetate | nih.gov |
| Canonical SMILES | COC(=O)CC1CCCN1 | nih.gov |
| InChI | InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | nih.gov |
| InChIKey | QVQOWGPBRKRAOW-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOWGPBRKRAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Pyrrolidin 2 Yl Acetate
Classical and Modern Synthetic Pathways
The construction of the methyl 2-(pyrrolidin-2-yl)acetate framework has evolved from traditional multi-step sequences to more efficient and atom-economical modern methods.
Step-by-Step Construction Methodologies
Step-wise approaches typically involve the sequential formation of the pyrrolidine (B122466) ring and the introduction of the acetate (B1210297) side chain. One common strategy begins with the synthesis of a suitable pyrrolidine precursor, which is then elaborated to the final product. For instance, a classical approach might involve the N-protection of a proline derivative, followed by esterification and subsequent manipulation of the side chain.
A documented example involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate. researchgate.netconsensus.app This reaction is followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which serves as a precursor for further derivatization. researchgate.netconsensus.app
Another illustrative synthesis starts from Cbz-L-proline. orgsyn.org This involves the conversion to (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, followed by dehydration to the corresponding nitrile, and subsequent cyclization to form a tetrazole ring. orgsyn.org The protecting group is then removed to yield (S)-5-pyrrolidin-2-yl-1H-tetrazole, a related heterocyclic analogue. orgsyn.org While not directly yielding the target compound, this demonstrates a step-wise construction of a substituted pyrrolidine from a readily available chiral precursor.
Methodologies for analogous structures, such as methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, also provide insight into potential step-wise constructions. caymanchem.com These often involve the reaction of a secondary amine, like pyrrolidine, with a suitable electrophile containing the acetate moiety. chemicalbook.com
| Starting Material | Key Reagents | Intermediate | Final Product Analogue | Ref |
| 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one | Methyl chloroacetate, Hydrazine | 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide | Not Applicable | researchgate.netconsensus.app |
| Cbz-L-proline | Di-tert-butyl dicarbonate, Ammonium (B1175870) bicarbonate, Pyridine | (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester | (S)-5-pyrrolidin-2-yl-1H-tetrazole | orgsyn.org |
| Pyrrolidine | Methyl methacrylate, Methanol (B129727) | Not specified | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | chemicalbook.com |
Convergent Strategies in Multi-Component Reactions
Convergent syntheses aim to construct the target molecule in a more streamlined fashion by combining multiple starting materials in a single or a few steps. While specific examples of multi-component reactions directly yielding this compound are not extensively detailed in the provided search results, the principles of such strategies can be applied. For instance, aza-annulation reactions, although sometimes resulting in byproducts, represent a potential convergent approach. mdpi.com
Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce specific enantiomers of this compound is of paramount importance.
Strategies Leveraging Chiral Precursors (Chiral Pool)
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach elegantly transfers the existing stereochemistry of the starting material to the final product.
L-proline and its derivatives are excellent and commonly used chiral precursors for the synthesis of enantiomerically pure 2-substituted pyrrolidines. The inherent chirality of L-proline at the C-2 position provides a direct pathway to the (S)-enantiomer of this compound. For example, the synthesis starting from Cbz-L-proline to produce (S)-5-pyrrolidin-2-yl-1H-tetrazole is a clear illustration of this strategy, where the stereocenter from proline is retained throughout the synthetic sequence. orgsyn.org
Similarly, (R)-(−)-2-phenylglycinol has been used as a chiral starting material to synthesize chiral acrylamides, which are then used in condensation reactions to form chiral oxazolidines. mdpi.com This demonstrates the broader principle of using chiral amino alcohols as precursors for complex heterocyclic structures.
| Chiral Precursor | Resulting Stereochemistry | Key Transformation | Ref |
| L-proline | (S) | N-protection, amidation, dehydration, cyclization, deprotection | orgsyn.org |
| (R)-(−)-2-phenylglycinol | (R) | Condensation with acryloyl chlorides | mdpi.com |
Biocatalytic Routes for Highly Enantiomerically Enriched Products
Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral compounds. Enzymes such as transaminases, monoamine oxidases, and imine reductases are particularly effective for producing enantiomerically pure amines and their derivatives. nih.govnih.govacs.org
A prominent biocatalytic strategy for synthesizing chiral 2-substituted pyrrolidines involves a transaminase-triggered cyclization. nih.govlivescience.iosemanticscholar.org This method starts from commercially available ω-chloroketones. A chiral amine is generated via the stereoselective amination of the ketone using a transaminase (TA). This amine intermediate then undergoes a spontaneous intramolecular SN2 reaction to form the pyrrolidine ring. livescience.io By selecting either an (S)- or (R)-selective transaminase, both enantiomers of the target pyrrolidine can be produced with excellent enantiomeric excess (up to >99.5% ee) and good yields. nih.govsemanticscholar.org
Enzymatic cascades, where multiple enzymes work in a single pot, provide an elegant route to complex molecules from simple precursors. nih.govresearchgate.net A novel one-pot cascade combining an ω-transaminase (ω-TA) and a monoamine oxidase (MAO-N) has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.gov The ω-TA selectively aminates one ketone group, which is followed by spontaneous cyclization to a dihydropyrrole, and then the MAO-N facilitates a deracemization to yield the final product with high diastereo- and enantioselectivity. nih.gov
Imine reductases (IREDs) and reductive aminases (RedAms), often used in whole-cell biocatalyst systems, are also powerful tools for the reductive amination of ketones to form chiral amines, which can be precursors for pyrrolidine synthesis. mdpi.comacs.orgthieme-connect.de
Sustainable Synthesis and Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. rsc.org In the context of pyrrolidine synthesis, this includes the use of renewable feedstocks, environmentally benign solvents, and catalyst-free or recyclable catalytic systems. acs.org
A significant green approach involves the use of biomass-derived levulinic acid as a starting material for N-substituted-5-methyl-2-pyrrolidones, which are structurally related to the pyrrolidine core. acs.orgsemanticscholar.orgbeilstein-journals.org These syntheses often employ heterogeneous catalysts like Pd/C or Ni@CeOₓ, which can be easily recovered and reused, and can utilize water as a solvent. semanticscholar.orgnih.gov For instance, the reductive amination of levulinic acid with ammonium formate (B1220265) over a Pd/C catalyst in water can produce 5-methyl-2-pyrrolidone with yields as high as 98%. semanticscholar.org
The use of green solvents is another key aspect. An efficient, catalyst-free, three-component domino reaction to synthesize pyrrolidine-fused spirooxindoles has been developed using an ethanol-water mixture as the solvent at room temperature. thieme-connect.de Similarly, ultrasound-promoted synthesis of pyrrolidinone derivatives has been achieved in an ethanolic citric acid solution, avoiding harmful organic reagents. researchgate.net The use of pyrrolidinium (B1226570) acetate, an ionic liquid, as a recyclable and environmentally benign catalyst for condensation reactions under solvent-free conditions further highlights the move towards sustainable methodologies.
Precursor Chemistry and Intermediate Derivatizations
The synthesis of this compound often relies on the strategic choice of precursors and the subsequent chemical modification of key intermediates. Proline and its derivatives, such as 4-hydroxyproline, are common chiral pool starting materials for many pyrrolidine-containing drugs. nih.gov
One synthetic route may start with the creation of a suitably functionalized pyrrolidine ring, which is then elaborated. For example, a process for preparing (3R,4R)-4-(hydroxymethyl)-pyrrolidin-3-ol, an intermediate for potent drug candidates, has been detailed starting from N-benzylglycinate and ethyl acrylate. The synthesis of 2-(S)-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, which can be reduced to the 2-methylpyrrolidine (B1204830) derivative using a palladium on carbon catalyst, demonstrates a common sequence of functional group interconversion.
Derivatization of the pyrrolidine ring or its side chains is a critical step in achieving the final target structure. For instance, the synthesis of novel pyrrolidine derivatives has been accomplished by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. In another example, a C(sp³)–H activation strategy was used for the arylation of a pyrrolidine intermediate with methyl-3-iodobenzoate, catalyzed by Pd(OAc)₂, to create complex analogs. Furthermore, the synthesis of daclatasvir, a hepatitis C drug, involves the reaction of a substituted pyrrolidine intermediate with N-(methoxycarbonyl)-L-valine, showcasing the coupling of amino acid fragments to the pyrrolidine core. nih.gov These examples underscore the importance of robust precursor synthesis and versatile derivatization techniques in accessing complex molecules like this compound.
Advanced Spectroscopic and Analytical Characterization of Methyl 2 Pyrrolidin 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the carbon framework and the relative positions of hydrogen atoms can be established.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom within the methyl 2-(pyrrolidin-2-yl)acetate molecule.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (around 170-180 ppm), while the carbons of the pyrrolidine (B122466) ring and the methyl group appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
This table presents predicted data; actual experimental values may vary based on solvent and other conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrrolidine-C2 | ~3.1 - 3.3 | ~58 - 60 |
| Pyrrolidine-C3 | ~1.5 - 1.9 | ~29 - 31 |
| Pyrrolidine-C4 | ~1.4 - 1.8 | ~24 - 26 |
| Pyrrolidine-C5 | ~2.8 - 3.0 | ~45 - 47 |
| Acetate-CH₂ | ~2.4 - 2.6 | ~40 - 42 |
| Ester-C=O | - | ~173 - 175 |
| Ester-OCH₃ | ~3.6 - 3.7 | ~51 - 53 |
| Pyrrolidine-NH | ~1.9 - 2.5 (broad) | - |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities and confirm atomic connectivity. csbsju.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between the proton at C2 and the protons on the adjacent C3 of the ring, as well as the protons of the acetate (B1210297) CH₂ group. Further correlations would connect the protons along the pyrrolidine ring (H3 with H4, and H4 with H5), confirming the ring structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. hmdb.cacolumbia.edu It provides an unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the methyl ester protons (~3.6-3.7 ppm) will show a cross-peak with the methyl carbon (~51-53 ppm), and the various ring protons will correlate to their respective ring carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular fragments by identifying longer-range couplings (2-4 bonds) between protons and carbons. columbia.edu Key correlations would include the protons of the methyl ester group (OCH₃) to the carbonyl carbon (C=O), and the protons of the acetate methylene (B1212753) group (CH₂) to both the carbonyl carbon and carbons C2 and C3 of the pyrrolidine ring. These correlations definitively link the acetate side chain to the pyrrolidine ring at the C2 position.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands.
The most prominent feature is a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group. The presence of a secondary amine (N-H) in the pyrrolidine ring gives rise to a characteristic stretching vibration. Aliphatic C-H stretching and bending vibrations from the ring and acetate chain are also readily observed.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, often broad |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |
| N-H (Amine) | Bend | 1550 - 1650 | Medium |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. embopress.org The fragmentation patterns observed can be used to deduce the molecular structure. The molecular formula for this compound is C₇H₁₃NO₂, with a monoisotopic mass of 143.0946 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can confirm the elemental composition of this compound. The experimentally determined mass would be compared to the calculated exact mass (143.0946 Da). This high level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental formulas. Common ions observed in HRMS would be the protonated molecule [M+H]⁺ (m/z 144.1019) and the sodium adduct [M+Na]⁺ (m/z 166.0839). uni.lu
Combining chromatography with mass spectrometry allows for the separation of compounds from a mixture prior to analysis.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds before they are ionized and detected by the mass spectrometer. mdpi.com For a compound like this compound, GC-MS analysis would likely show a characteristic fragmentation pattern under electron ionization. A primary fragmentation pathway involves alpha-cleavage, where the bond between the pyrrolidine ring and the acetate sidechain breaks. This typically results in a prominent base peak at m/z 70, corresponding to the stable 2-methylenepyrrolidinium cation. docbrown.info
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is particularly well-suited for analyzing polar and less volatile compounds like this compound. nih.govresearchgate.net After separation by liquid chromatography, the parent ion (e.g., [M+H]⁺ at m/z 144.1) is selected and fragmented to produce a tandem mass spectrum (MS/MS). The resulting product ions provide further structural confirmation. The fragmentation would be expected to yield similar key fragments as seen in GC-MS, such as the loss of the methoxycarbonyl group or the entire side chain, further validating the compound's identity. msforid.com
Electronic Spectroscopy (UV-Vis) for Chromophoric Insights
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for identifying chromophores—the parts of a molecule responsible for absorbing light. In the case of this compound, the core structure lacks significant conjugation, which typically gives rise to strong absorptions in the UV-Vis spectrum. The pyrrolidine ring is a saturated heterocycle, and the acetate group is a simple ester; neither contains the extensive system of alternating double and single bonds that characterizes strong chromophores.
Consequently, the UV-Vis spectrum of this compound is expected to show only weak absorptions, likely in the far UV region (below 220 nm). These absorptions would be attributed to n→σ* and π→π* transitions within the carbonyl group of the ester.
While direct UV-Vis spectral data for this compound is not extensively published, data from related compounds containing the pyrrolidine or pyrrolidone moiety provide relevant insights. For instance, N-methyl-2-pyrrolidone (NMP), a related lactam, exhibits UV absorption below 450 nm. researchgate.net Studies on other pyrrolidone derivatives show characteristic UV-Vis bands below 450 nm, with specific peaks identified between 230-240 nm. researchgate.net These absorptions are generally associated with the carbonyl chromophore within the ring system. For this compound, the ester carbonyl is the primary chromophore.
Table 1: Expected UV-Vis Absorption for this compound based on Functional Groups
| Functional Group | Expected λmax (nm) | Transition Type |
|---|---|---|
| Ester (Carbonyl) | < 220 | n→σ, π→π |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers.
As of the current literature, a specific single-crystal X-ray structure of this compound has not been reported. However, crystallographic studies of various pyrrolidine derivatives provide a strong basis for understanding the expected solid-state conformation of this molecule. researchgate.netjyu.fimdpi.comresearchgate.net
For example, X-ray studies of pyrrolidine-2,5-diones reveal the geometry and packing of the five-membered ring. researchgate.net Similarly, the crystal structures of other complex molecules containing a pyrrolidine ring, such as (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, have been determined, providing data on the bond lengths and angles of the pyrrolidine moiety. jyu.fimdpi.com In these structures, the pyrrolidine ring typically adopts an envelope or twisted conformation to minimize steric strain.
Table 2: Typical Bond Lengths and Angles in Pyrrolidine-Containing Structures
| Parameter | Typical Value | Source Context |
|---|---|---|
| N1-C9 Bond Length (Å) | 1.328 - 1.338 | In (E)-1-(4-chlorophenyl)-3-(substituted)-prop-2-en-1-one derivatives. mdpi.com |
| C-N-C Angle (°) | ~108 - 112 | General for saturated five-membered nitrogen heterocycles. |
Elemental Composition Analysis
Elemental composition analysis determines the percentage by mass of each element present in a compound. This is a fundamental step in chemical characterization, confirming the compound's molecular formula. The molecular formula for this compound is C₇H₁₃NO₂. nih.govuni.lu
From this formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is 143.18 g/mol . nih.gov
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 58.72% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 9.15% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.78% |
| Oxygen | O | 15.999 | 2 | 31.998 | 22.35% |
| Total | | | | 143.186 | 100.00% |
Experimentally, the elemental composition is often confirmed using high-resolution mass spectrometry (HRMS). For this compound, the exact mass can be calculated and compared to the measured mass-to-charge ratio (m/z) of its molecular ion. The monoisotopic mass of C₇H₁₃NO₂ is 143.094628657 Da. nih.gov Techniques like electrospray ionization (ESI) would typically show a protonated molecule [M+H]⁺ at an m/z of approximately 144.10192. uni.lu The high precision of this measurement allows for unambiguous confirmation of the elemental formula.
Stereochemical Investigations and Chiral Resolution of Methyl 2 Pyrrolidin 2 Yl Acetate
Fundamental Principles of Chirality and Optical Activitygcms.cznih.gov
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. gcms.cznih.gov Molecules possessing this property are known as chiral molecules. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. gcms.cz
In the case of Methyl 2-(pyrrolidin-2-yl)acetate, the carbon atom at the 2-position of the pyrrolidine (B122466) ring is a stereocenter. It is bonded to four distinct groups:
A hydrogen atom (-H)
A carboxymethyl group (-CH₂COOCH₃)
The nitrogen atom of the pyrrolidine ring (-NH-)
The C3 carbon atom of the pyrrolidine ring (-CH₂-)
Due to this stereocenter, this compound exists as a pair of enantiomers: (R)-Methyl 2-(pyrrolidin-2-yl)acetate and (S)-Methyl 2-(pyrrolidin-2-yl)acetate. These two molecules are mirror images of each other and cannot be superimposed. A 50:50 mixture of these two enantiomers is known as a racemic mixture or racemate. sigmaaldrich.com
Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. Each enantiomer of a chiral compound rotates plane-polarized light by an equal magnitude but in opposite directions. This property is known as optical activity. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is levorotatory (-). A racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. nih.gov The specific rotation is a characteristic property of a pure enantiomer under defined conditions of concentration, solvent, and temperature.
Analytical Methodologies for Enantiomeric Purity and Isomer Quantification
The quantification of the individual enantiomers in a mixture is crucial for understanding and controlling the stereochemical outcome of a synthesis or resolution process. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. Several analytical techniques are employed for this purpose. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP). A CSP is a chromatographic packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. csfarmacie.cz Because these diastereomeric complexes have different stabilities and energies, they travel through the column at different rates, leading to their separation. iapc-obp.com
Common types of CSPs applicable to the separation of chiral amines and their derivatives like this compound include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. They can separate a broad range of racemic compounds through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. nih.gov
Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are bonded to silica (B1680970) to create CSPs that are particularly effective for separating chiral amines and acids. The complex structures of these selectors offer multiple sites for interaction. nih.gov
Pirkle-type CSPs: These are based on a smaller chiral molecule, often an amino acid derivative, which recognizes analytes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier, is critical for optimizing the separation and resolution of the enantiomers. csfarmacie.cz
Table 1: Overview of Chiral HPLC for Enantiomer Quantification
| Parameter | Description |
|---|---|
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), forming transient diastereomeric complexes. |
| Common CSPs | Polysaccharide-based (e.g., cellulose, amylose derivatives), Macrocyclic Glycopeptides (e.g., vancomycin), Pirkle-type phases. |
| Detection | Typically UV-Vis, as enantiomers have identical UV spectra. The area under each peak is proportional to its concentration. |
| Quantification | Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. |
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography (GC) is a powerful method for the analysis of volatile chiral compounds. gcms.cz The principle is similar to chiral HPLC, relying on a chiral stationary phase to differentiate between enantiomers. For GC, the CSP is coated on the inner wall of a long capillary column. uni-muenchen.de
The most common CSPs for chiral GC are derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral, cone-like structure. The analyte enantiomers can enter the cyclodextrin (B1172386) cavity (inclusion complexation) and interact differently with the chiral rim, leading to separation. uni-muenchen.de
For non-volatile or highly polar compounds like this compound, a derivatization step is often necessary before GC analysis. The secondary amine of the pyrrolidine ring can be acylated (e.g., with trifluoroacetic anhydride) to increase the compound's volatility and improve its chromatographic behavior. This indirect approach creates diastereomers that can be separated on a standard achiral GC column. sci-hub.se
Table 2: Overview of Chiral GC for Enantiomer Quantification
| Parameter | Description |
|---|---|
| Principle | Differential partitioning of volatile enantiomers between the mobile gas phase and a Chiral Stationary Phase (CSP). |
| Common CSPs | Derivatized cyclodextrins (e.g., permethylated, acetylated β-cyclodextrin). |
| Derivatization | Often required for polar analytes like amines to increase volatility (e.g., acylation). Can also be used to form diastereomers for separation on achiral columns. |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
Capillary Electrophoresis (CE) Utilizing Chiral Selectors
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent. nih.gov In chiral CE, enantiomers are separated based on their different electrophoretic mobilities in the presence of a chiral selector added to the background electrolyte (BGE). mdpi.com Since enantiomers have the same charge-to-mass ratio, they will not separate without a chiral selector. mdpi.com
The chiral selector forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different sizes, shapes, and/or effective charges, causing them to migrate at different velocities under the applied electric field. mdpi.com
Commonly used chiral selectors in CE for compounds like this compound, which is a basic amine, include:
Cyclodextrins: Neutral (e.g., hydroxypropyl-β-cyclodextrin) and charged (e.g., sulfated-β-cyclodextrin) cyclodextrins are widely used. nih.gov
Macrocyclic Antibiotics: Ansa compounds and glycopeptides can be effective selectors for cationic racemates. nih.gov
Chiral Crown Ethers: These are particularly effective for separating primary amines.
Factors such as the type and concentration of the chiral selector, buffer pH, and applied voltage are optimized to achieve baseline separation. mdpi.com
Preparative Strategies for Enantiomer Separation and Resolution
While analytical methods quantify enantiomers, preparative strategies aim to isolate them on a larger scale. The process of separating a racemate into its pure enantiomers is known as resolution. wikipedia.org
Diastereomeric Salt Formation and Fractional Crystallization
One of the oldest and most industrially relevant methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique is particularly applicable to racemic compounds that are acidic or basic. Since this compound contains a basic secondary amine, it can be resolved using a chiral acid.
The process involves the following steps:
Salt Formation: The racemic mixture of this compound is treated with a single, pure enantiomer of a chiral acid (the resolving agent), such as (+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts:
[(R)-base]·[(+)-acid]
[(S)-base]·[(+)-acid]
Fractional Crystallization: Diastereomers have different physical properties, including solubility. nih.gov By carefully choosing the solvent and controlling the temperature, one of the diastereomeric salts can be induced to crystallize out of the solution while the other remains dissolved.
Separation: The crystallized salt is separated from the mother liquor by filtration.
Liberation of Enantiomer: The pure, separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the pure enantiomer of the amine. The resolving agent can often be recovered and reused. nih.gov
The success of this method depends heavily on finding a suitable chiral resolving agent and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. wikipedia.org
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (R)-Methyl 2-(pyrrolidin-2-yl)acetate |
| (S)-Methyl 2-(pyrrolidin-2-yl)acetate |
| (+)-Tartaric acid |
| (S)-Mandelic acid |
| Vancomycin |
| Teicoplanin |
| Trifluoroacetic anhydride (B1165640) |
| Sodium hydroxide |
| Hexane |
Chromatographic Resolution on Chiral Stationary Phases
Direct separation of enantiomers using chromatography is a powerful and widely used method. eijppr.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. eijppr.com For pyrrolidine derivatives, polysaccharide-based CSPs have proven particularly effective, especially in supercritical fluid chromatography (SFC).
Research into the separation of pyrrolidone derivatives has highlighted the efficacy of chlorinated chiral stationary phases. nih.gov A comparative study utilized Lux Cellulose-2 and Lux i-Cellulose-5 columns under SFC conditions to resolve a series of these compounds. nih.govresearchgate.net The findings indicated that Lux Cellulose-2 consistently provided superior resolutions, ranging from 1.50 to 3.59. nih.govresearchgate.net The optimization of chromatographic parameters is crucial for achieving baseline separation. For these pyrrolidine derivatives, a mobile phase consisting of carbon dioxide with a methanol (B129727) co-solvent was investigated. The best results were typically observed with 15% methanol content at a flow rate of 2 mL/min, a backpressure of 150 bar, and a temperature of 40 °C. nih.gov
Another successful approach involves High-Performance Liquid Chromatography (HPLC) with cellulose-based CSPs. For instance, 4-substituted-pyrrolidin-2-ones have been effectively resolved using a Chiralcel OJ column, which is a silica-based cellulose tris-benzoate CSP. researchgate.net This method employed a normal phase mobile system of n-hexane and an alcohol, achieving baseline separation with resolution factors as high as 7.50. researchgate.net
Table 1: Optimized SFC Conditions for Resolution of Pyrrolidone Derivatives on Lux Cellulose-2
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Chiral Stationary Phase | Lux Cellulose-2 | nih.govresearchgate.net |
| Mobile Phase | CO₂ / Methanol | nih.gov |
| Co-solvent Percentage | 15% | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
| Temperature | 40 °C | nih.govresearchgate.net |
| Backpressure | 150 bar | nih.govresearchgate.net |
Enzymatic Resolution Protocols
Enzymatic resolution is a highly selective biocatalytic method for separating enantiomers. This approach leverages the stereospecificity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. mdpi.comnih.gov
A practical application of this method was demonstrated in the resolution of a racemic N-acetoxymethyl pyrrolidinone, a structurally related compound. lookchem.com The protocol utilized Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, in methyl tert-butyl ether (MTBE). The hydrolysis of the acetoxy group proceeded with high enantioselectivity. Under optimized conditions, a 62% conversion was achieved after four days, yielding the unreacted (4R,5S)-enantiomer with an enantiomeric excess (ee) of 97%. lookchem.com
The choice of enzyme, solvent, and reaction conditions is paramount for success. In a study on related γ-lactams, Candida antarctica lipase B (CaLB) was used to catalyze the hydrolysis in 2-methyl-2-butanol (B152257) (2M2B) with water as the nucleophile. mdpi.com This research highlighted that the position of substituents on the pyrrolidine ring significantly impacts the enzyme's recognition and the efficiency of the resolution. mdpi.com
Table 2: Enzymatic Resolution of a Racemic Pyrrolidinone Derivative
| Parameter | Condition/Result | Reference |
|---|---|---|
| Substrate | (±)-N-acetoxymethyl pyrrolidinone | lookchem.com |
| Enzyme | Novozym 435 (5 wt %) | lookchem.com |
| Solvent | Methyl tert-butyl ether (MTBE) | lookchem.com |
| Nucleophile | Water (3 equiv.) | lookchem.com |
| Temperature | 40 °C | lookchem.com |
| Reaction Time | 4 days | lookchem.com |
| Conversion | 62% | lookchem.com |
| Enantiomeric Excess (ee) of Unreacted Substrate | 97% | lookchem.com |
Kinetic Resolution Techniques
Kinetic resolution is the overarching principle that governs the differentiation of enantiomers based on their differential reaction rates with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymatic resolutions, as detailed in the previous section, represent a prominent and highly efficient category of kinetic resolution.
However, kinetic resolution can also be achieved using non-enzymatic, synthetic chiral reagents. Acylative kinetic resolution is a well-established synthetic technique. A detailed study on the resolution of racemic methyl-substituted cyclic alkylamines, such as 2-methylpyrrolidine (B1204830) (the core amine of the target compound), employed chiral N-hydroxysuccinimide esters. nih.gov The ester derived from (R)-2-phenoxypropanoic acid was identified as a highly selective acylating agent. nih.gov
The study demonstrated that the reaction mechanism is a concerted process where the amine addition and the elimination of the N-hydroxysuccinimide group occur simultaneously. nih.gov The stereoselectivity arises from lower steric hindrance in the transition state leading to one diastereomeric amide over the other. For the closely related 2-methylpiperidine, this method achieved a high selectivity factor (s = 73) when conducted in toluene (B28343) at -40 °C. nih.gov
Table 3: Acylative Kinetic Resolution of a Racemic Cyclic Amine
| Parameter | Condition/Result | Reference |
|---|---|---|
| Substrate Class | Racemic methyl-substituted cyclic alkylamines | nih.gov |
| Resolving Agent | 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | nih.gov |
| Solvent | Toluene | nih.gov |
| Temperature | -40 °C | nih.gov |
| Selectivity Factor (s) for 2-methylpiperidine | 73 | nih.gov |
| Predominant Product Diastereomeric Excess (de) | 93.7% | nih.gov |
Chemical Reactivity and Derivatization Strategies of Methyl 2 Pyrrolidin 2 Yl Acetate
Reactivity Profiles of the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a saturated five-membered heterocycle containing a nitrogen atom. Its reactivity is primarily centered around the nucleophilic nature of the nitrogen and the potential for reactions at the ring's carbon atoms.
Nucleophilic Properties of the Nitrogen Atom
The nitrogen atom in the pyrrolidine ring of methyl 2-(pyrrolidin-2-yl)acetate possesses a lone pair of electrons, rendering it nucleophilic and basic. chemicalbook.comwikipedia.org This characteristic allows it to readily participate in reactions with various electrophiles. As a secondary amine, its basicity is typical of other dialkyl amines, with the cyclic structure contributing to its compactness. wikipedia.org The pKa of the conjugate acid of pyrrolidine is approximately 11.27. chemicalbook.com
The nucleophilicity of the pyrrolidine nitrogen is influenced by the solvent environment. For instance, the nucleophilicity of pyrrolidine is observed to decrease in protic solvents like methanol (B129727) compared to aprotic solvents like acetonitrile, a phenomenon attributed to stronger solvation of the pyrrolidine in the protic medium. researchgate.net This nucleophilic character is fundamental to many of its derivatization strategies, including alkylation, acylation, and reactions with isocyanates and isothiocyanates to form substituted ureas and thioureas. chemicalbook.com It is important to distinguish the high nucleophilicity of the sp³-hybridized nitrogen in pyrrolidine from the sp²-hybridized nitrogen in aromatic pyrrole, where the lone pair is part of the aromatic sextet, making it significantly less basic and nucleophilic. libretexts.orggoogle.com
Substituents on the pyrrolidine ring can influence the basicity of the nitrogen atom. nih.gov For this compound, the ester group at the 2-position can have an electronic effect on the nitrogen's reactivity.
Electrophilic and Radical Reactions at Ring Carbons
While the nitrogen atom is the primary site of nucleophilic attack, the carbon atoms of the pyrrolidine ring can also undergo reactions, particularly under conditions that generate radical or electrophilic species.
Electrophilic Reactions: Electrophilic substitution on the pyrrolidine ring itself is not as common as with aromatic systems like pyrrole. aklectures.com In pyrrole, the electron-rich carbon atoms are susceptible to electrophilic attack. libretexts.org However, for saturated rings like pyrrolidine, such reactions typically require activation. For instance, the formation of N-acyliminium ions from N-protected pyrrolidines can create electrophilic centers at the α-carbon, enabling the introduction of various nucleophiles. nih.gov
Radical Reactions: The pyrrolidine ring system can be synthesized and functionalized through radical cyclization reactions. acs.org For instance, the treatment of N-Cbz-pyrrolidines with N-bromosuccinimide (NBS) and a radical initiator like azoisiisobutyronitrile (AIBN) can lead to the formation of functionalized products. nih.gov These reactions highlight the potential to introduce substituents onto the carbon framework of the pyrrolidine ring under radical conditions.
Transformations of the Ester Moiety
The methyl ester group of this compound provides another reactive handle for chemical modification. Key transformations include hydrolysis, transesterification, and reduction.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(pyrrolidin-2-yl)acetic acid, under either acidic or basic conditions. chemguide.co.ukbyjus.comlibretexts.org
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water and a strong acid catalyst, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an alkali, like sodium hydroxide. chemguide.co.uklibretexts.org This reaction yields the carboxylate salt and methanol. The reaction goes to completion because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkoxy groups, potentially altering the compound's physical and biological properties.
Reductions to Corresponding Alcohol Derivatives
The ester group can be reduced to a primary alcohol, yielding 2-(pyrrolidin-2-yl)ethan-1-ol. This transformation is a common strategy in the synthesis of various biologically active compounds.
Powerful reducing agents are typically required for this conversion. For instance, the reduction of chiral benzoyl pyrrolidine derivatives to the corresponding alcohols has been achieved using various reducing agents. google.com A common and effective method for the chemoselective reduction of a carboxylic acid (or its ester derivative) in the presence of other reducible functional groups, like ketones, involves the formation of a mixed anhydride (B1165640) followed by reduction with sodium borohydride. nih.gov This approach could be strategically applied to this compound if other reducible functional groups were present in a more complex derivative.
Strategic Derivatization and Functionalization
The dual reactivity of the pyrrolidine ring and the ester moiety in this compound allows for a multitude of strategic derivatization and functionalization approaches. These strategies are crucial for synthesizing a diverse range of compounds with potential applications in various fields, including medicinal chemistry.
For example, the nucleophilic nitrogen can be used to introduce a wide variety of substituents through N-alkylation or N-acylation, while the ester group can be converted to an amide, a different ester, or an alcohol. The synthesis of novel spiro-pyrrolidine/pyrrolizines has been achieved through one-pot three-component reactions involving 1,3-dipolar cycloaddition with azomethine ylides. nih.gov Furthermore, the pyrrolidine scaffold itself is a common feature in many FDA-approved drugs. mdpi.com
The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been accomplished starting from related pyrroline (B1223166) precursors, highlighting the versatility of the pyrrolidine ring in generating complex structures. mdpi.com Derivatization can also be achieved through reactions that modify the ring itself, such as the photo-promoted ring contraction of pyridines to yield functionalized pyrrolidine derivatives. nih.gov These examples underscore the broad synthetic utility of the pyrrolidine scaffold present in this compound.
Interactive Data Table: Reactivity of this compound
| Functional Group | Reagent/Condition | Product Type | Reference |
| Pyrrolidine Nitrogen | Alkyl Halide | N-Alkylpyrrolidine | chemicalbook.com |
| Pyrrolidine Nitrogen | Acyl Halide | N-Acylpyrrolidine | chemicalbook.com |
| Ester Moiety | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid | chemguide.co.uklibretexts.org |
| Ester Moiety | Dilute Base (e.g., NaOH), Heat | Carboxylate Salt | chemguide.co.uklibretexts.org |
| Ester Moiety | Reducing Agent (e.g., NaBH4 after activation) | Primary Alcohol | nih.gov |
Acylation and Alkylation Reactions on Nitrogen and Carbon Centers
The pyrrolidine nitrogen of this compound is a primary site for acylation and alkylation. These reactions are fundamental for introducing a wide range of functional groups, thereby modifying the compound's steric and electronic properties.
Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Alkylation of the pyrrolidine nitrogen can be achieved using various alkylating agents, including alkyl halides. harvard.edu These reactions are often performed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. harvard.edu For instance, reaction with an appropriate alkyl halide in the presence of a base like potassium carbonate can yield N-alkylated products. nih.gov
The carbon atom alpha to the ester group is also amenable to alkylation. libretexts.org Treatment with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can then react with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.org This allows for the introduction of alkyl groups at the α-position, further diversifying the molecular structure. libretexts.org The choice of base and reaction conditions is crucial to control the site of alkylation, whether on the nitrogen or the carbon. harvard.educlockss.org
Table 1: Examples of Alkylation and Acylation Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| This compound | Alkyl Halide/Base | N-Alkylated Pyrrolidine | nih.gov |
| This compound | Acid Chloride/Base | N-Acylated Pyrrolidine | nih.gov |
| This compound | LDA/Alkyl Halide | Cα-Alkylated Pyrrolidine | libretexts.orgclockss.org |
Synthesis of Amide and Other Nitrogen-Containing Derivatives
The ester functionality of this compound provides a convenient handle for the synthesis of a variety of amide derivatives. researchgate.netsphinxsai.com Aminolysis of the methyl ester with primary or secondary amines, or ammonia, yields the corresponding amides. chemspider.com This reaction can be performed by heating the ester with the desired amine, sometimes with the use of a catalyst. sphinxsai.comgoogle.com
The synthesis of amide derivatives is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov For example, a series of pyrrolidine amide derivatives have been synthesized and evaluated as N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov These studies have shown that modifications to the amide portion of the molecule can significantly impact biological activity. nih.gov
Beyond simple amides, the nitrogen of the pyrrolidine ring can be incorporated into more complex nitrogen-containing heterocycles. For instance, the secondary amine can participate in cyclization reactions to form bicyclic systems.
Table 2: Examples of Amide Derivative Synthesis
| Amine Reactant | Product | Application/Significance | Reference |
|---|---|---|---|
| Various substituted anilines | N-Aryl Amides | Antimicrobial activity studies | researchgate.netsphinxsai.com |
| Substituted phenyl hydrazines | Hydrazine Carbothioamides | Anticonvulsant activity evaluation | researchgate.net |
| Primary and secondary amines | Pyrrolidine Amides | NAAA inhibitors for inflammation and pain management | nih.gov |
This compound as a Key Organic Building Block
The dual functionality of this compound, possessing both a reactive secondary amine and an ester group, makes it an exceptionally useful building block in the synthesis of complex organic molecules. Its pyrrolidine core is a common motif in many biologically active compounds and natural products. nih.govnih.gov
Role in the Synthesis of Complex Heterocyclic Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov this compound serves as a versatile starting material for the construction of more elaborate heterocyclic systems. The nitrogen atom can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form fused or bridged bicyclic compounds. gla.ac.ukdtic.mil
For example, the pyrrolidine nitrogen can be acylated with a bifunctional reagent, followed by a subsequent intramolecular reaction involving the ester side chain to construct a second ring. This strategy is employed in the synthesis of various alkaloids and other complex natural products. The stereochemistry of the pyrrolidine ring can also be leveraged to control the stereochemical outcome of these transformations.
Contribution to the Construction of Diverse Molecular Architectures
The ability to functionalize both the nitrogen and the carbon framework of this compound allows for the creation of a wide array of molecular architectures. nih.gov By combining the reactions described above—N-alkylation/acylation, C-alkylation, and amide formation—chemists can systematically build up molecular complexity.
This building block approach is central to the development of compound libraries for drug discovery. Starting from this compound, a multitude of derivatives can be synthesized by varying the substituents on the nitrogen, the alpha-carbon, and the ester/amide group. This diversity is crucial for exploring the chemical space around a particular biological target. The pyrrolidine scaffold itself contributes to favorable physicochemical properties, such as improved solubility and three-dimensional character, which are desirable in drug candidates. nih.gov The non-planar nature of the pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat aromatic systems. nih.gov
Computational Chemistry and Theoretical Studies of Methyl 2 Pyrrolidin 2 Yl Acetate
Quantum Chemical Investigations of Molecular Geometry and Electronic Structure
No dedicated studies reporting quantum chemical investigations into the molecular geometry and electronic structure of Methyl 2-(pyrrolidin-2-yl)acetate were identified in the public scientific literature. Such studies are crucial for understanding the fundamental properties of a molecule, including its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons.
Density Functional Theory (DFT) Applications
There are no specific published applications of Density Functional Theory (DFT) to determine the molecular geometry or electronic structure of this compound. DFT is a powerful and widely used computational method for predicting molecular properties with a good balance of accuracy and computational cost. acs.orgbldpharm.com A typical DFT study would provide optimized geometric parameters and insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.
Ab Initio and Semi-Empirical Methods
Similarly, a thorough search did not yield any publications detailing the use of ab initio or semi-empirical methods for the analysis of this compound. Ab initio methods, while computationally more intensive than DFT, can provide highly accurate benchmarks for molecular properties. researchgate.netyoutube.com Semi-empirical methods, which use a combination of theoretical calculations and experimental parameters, offer a faster, albeit less accurate, approach suitable for large molecules. wikipedia.orgcore.ac.ukmpg.de The application of these methods would provide a comparative understanding of the molecule's structural and electronic characteristics.
Theoretical Prediction and Experimental Validation of Spectroscopic Data
There is no available research that presents a theoretical prediction of the spectroscopic data (such as IR, Raman, or NMR spectra) for this compound and its validation against experimental data. Computational methods are frequently used to calculate vibrational frequencies and chemical shifts, which can aid in the interpretation of experimental spectra and confirm the molecular structure. bldpharm.com The absence of such a study means that a detailed assignment of the spectroscopic features of this compound based on theoretical calculations cannot be provided.
Computational Elucidation of Reaction Mechanisms and Pathways
The scientific literature lacks any computational studies aimed at elucidating the reaction mechanisms and pathways involving this compound. Such studies are vital for understanding how the molecule participates in chemical reactions, the stability of its intermediates, and the energy barriers it must overcome.
Transition State Analysis and Reaction Barrier Calculations
No transition state analyses or reaction barrier calculations for reactions involving this compound have been published. Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry is a key tool for locating transition state structures and calculating the activation energies of reactions. wikipedia.orgox.ac.uklibretexts.orgbritannica.com This information is critical for predicting reaction rates and understanding reaction feasibility.
Reactivity Predictions Using Molecular Orbital and Electrostatic Potential Analyses
There are no specific studies that utilize molecular orbital analysis or electrostatic potential maps to predict the reactivity of this compound. Analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can provide valuable insights into the likely sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactive behavior. bldpharm.comfrontiersin.org
Theoretical Studies on Chiral Recognition and Optical Properties
The chiral nature of this compound makes it a subject of interest in theoretical studies of chiral recognition and optical properties. While specific computational investigations on this exact molecule are limited, research on proline and its derivatives provides significant insights into these phenomena.
Theoretical studies on the chiral recognition of amino acid esters have demonstrated that even simple chiral selectors can exhibit enantioselectivity. nih.gov For instance, a glucose-based crown ether has been shown to be effective in the chiral recognition of various amino acid methyl esters. nih.gov Computational modeling, in conjunction with NMR spectroscopy, has been used to propose plausible binding modes between the receptor and the amino acid guests. nih.gov These studies highlight that the binding affinities and selectivities are highly dependent on the solvent's coordinating ability, with non-polar solvents often leading to stronger interactions. nih.gov In the context of this compound, it is conceivable that its enantiomers would exhibit differential interactions with chiral receptors, driven by a combination of hydrogen bonding, steric repulsion, and dipole-dipole interactions.
The optical properties of chiral molecules like this compound are intrinsically linked to their molecular geometry. Theoretical calculations of optical rotation have shown that it is highly sensitive to the conformational state of the molecule. researchgate.net Studies on alanine (B10760859) and proline have revealed that changes in the orientation of functional groups can even lead to a change in the sign of the optical rotation for different conformers. researchgate.net This underscores the importance of a thorough conformational analysis when predicting the optical properties of flexible chiral molecules.
For proline, computational studies have also explored the effect of pH on its optical rotation, with the results showing good agreement with experimental observations. researchgate.net This suggests that the protonation state of the nitrogen atom in the pyrrolidine (B122466) ring of this compound would significantly influence its optical properties.
The following table summarizes the key aspects of theoretical studies on the chiral recognition and optical properties relevant to this compound.
| Property | Theoretical Insights from Related Proline Derivatives |
| Chiral Recognition | Enantioselective binding to chiral receptors is influenced by solvent polarity, with non-polar solvents generally enhancing binding affinity and selectivity. |
| The formation of host-guest complexes is driven by a combination of hydrogen bonds, steric interactions, and electrostatic forces. | |
| Optical Properties | The specific optical rotation is highly dependent on the molecule's conformation, with different conformers potentially exhibiting optical rotations of opposite signs. |
| The protonation state of the pyrrolidine nitrogen is expected to have a significant impact on the optical properties. |
Future Perspectives and Emerging Research Avenues for Methyl 2 Pyrrolidin 2 Yl Acetate
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally friendly and sustainable methods for synthesizing pyrrolidine (B122466) derivatives, including methyl 2-(pyrrolidin-2-yl)acetate, is a growing area of research. rsc.orgresearchgate.net Traditional synthetic routes often involve harsh reaction conditions and the use of toxic solvents and catalysts. acs.org Current research focuses on creating "green" alternatives that are more efficient, produce less waste, and utilize renewable resources. rsc.orgacs.org
One promising approach is the use of one-pot, multi-component domino reactions. These reactions allow for the synthesis of complex molecules in a single step, minimizing the need for purification of intermediates and reducing solvent usage. rsc.org For instance, a green and sustainable method for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed using a three-component domino reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.org
Another key area of innovation is the use of biocatalysts, such as enzymes. acs.orgresearchgate.net Transaminases, for example, have been used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. acs.org Additionally, the use of natural carbohydrate-based solid acid catalysts, like cellulose (B213188) sulfuric acid, presents a metal-free, recyclable, and cost-effective option for the diastereoselective synthesis of substituted pyrrolidines. acs.org
The use of biomass-derived starting materials is also gaining traction. Levulinic acid, a platform chemical derived from biomass, can be converted into N-alkyl-5-methyl-2-pyrrolidones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net This approach contributes to the valorization of biomass and reduces reliance on fossil fuels. researchgate.net
| Green Synthesis Approach | Key Features | Example |
| Domino Reactions | One-pot, multi-component, reduced waste | Synthesis of pyrrolidine-fused spirooxindoles in EtOH/H2O rsc.org |
| Biocatalysis | High selectivity, mild conditions | Asymmetric synthesis of 2-substituted pyrrolidines using transaminases acs.org |
| Natural Solid Acid Catalysts | Metal-free, reusable, cost-effective | Diastereoselective synthesis using cellulose sulfuric acid acs.org |
| Biomass Valorization | Renewable starting materials | Synthesis of N-substituted pyrrolidones from levulinic acid researchgate.netresearchgate.net |
Advancements in Asymmetric Synthesis and Stereocontrol
The stereochemistry of the pyrrolidine ring is crucial for its biological activity, making asymmetric synthesis and stereocontrol a major focus of research. nih.govnih.gov Significant progress has been made in developing methods to produce enantioenriched 2-substituted and 2,5-disubstituted pyrrolidines. nih.gov
One of the key strategies involves the use of chiral catalysts. organic-chemistry.org Chiral rhodium complexes, for instance, have been shown to catalyze enantioselective cyclopropanation reactions to produce optically pure cyclopropanes, which can be precursors to chiral pyrrolidines. organic-chemistry.org Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool. nih.gov Chiral pyrrolidine-based organocatalysts, derived from proline and other chiral sources, have been successfully applied in various asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govrsc.org
Biocatalytic methods are also at the forefront of asymmetric synthesis. researchgate.netnih.gov Imine reductases (IREDs) have been used for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity. researchgate.netnih.gov Similarly, transaminases can be employed to produce both enantiomers of 2-substituted pyrrolidines by triggering an intramolecular cyclization. acs.org
Other advanced techniques include:
Chiral pool synthesis: Utilizing readily available chiral starting materials like amino acids (e.g., L-pyroglutamic acid) to construct the pyrrolidine ring. nih.gov
Substrate-controlled synthesis: Where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. nih.gov
Crystallization-induced diastereomer transformation: A technique that allows for the selective crystallization of one diastereomer from a mixture, driving the equilibrium towards the desired product. researchgate.net
These advancements provide chemists with a versatile toolbox to synthesize specific stereoisomers of this compound and related compounds, which is essential for the development of new drugs and other functional molecules. nih.govnih.gov
Exploration of Novel Chemical Transformations and Reactivities
The pyrrolidine ring, the core of this compound, is a versatile scaffold that can undergo a variety of chemical transformations, leading to a diverse range of functionalized molecules. nih.govtandfonline.com Researchers are continuously exploring new reactions and reactivities to expand the chemical space accessible from this important heterocycle. osaka-u.ac.jprsc.org
One area of active research is the development of novel multicomponent reactions (MCRs). tandfonline.com MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex products, often with high atom and step economy. tandfonline.com Various MCRs have been developed for the synthesis of highly substituted pyrrolidine derivatives, including spiro- and fused-ring systems. rsc.orgtandfonline.com These reactions often proceed through the in-situ generation of azomethine ylides, which then undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govtandfonline.com
Ring-opening reactions of the pyrrolidine ring also offer a pathway to novel structures. For example, N-alkyl pyrrolidines can undergo selective ring-opening with chloroformates to produce 4-chlorobutyl carbamates, which are valuable bifunctional building blocks. acs.org The selectivity between ring-opening and N-dealkylation is highly dependent on the substituent on the nitrogen atom. acs.org
Another emerging area is the functionalization of the pyrrolidine ring through C-H activation. nih.gov This strategy allows for the direct introduction of new substituents onto the pyrrolidine core without the need for pre-functionalized starting materials, offering a more streamlined and efficient synthetic route. nih.gov
Furthermore, the reactivity of the pyrrolidine ring can be harnessed to create complex polycyclic structures. For instance, a photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products can serve as synthons for a variety of functionalized pyrrolidines. osaka-u.ac.jpnih.gov
The exploration of these novel transformations and reactivities is crucial for the discovery of new pyrrolidine-based compounds with unique biological activities and material properties. nih.govnih.gov
Synergistic Integration of Computational and Experimental Chemistry
The combination of computational and experimental chemistry is becoming an increasingly powerful tool in the study and development of pyrrolidine derivatives like this compound. nih.govresearchgate.net Density Functional Theory (DFT) calculations, in particular, are widely used to gain insights into the structure, reactivity, and properties of these molecules. nih.govresearchgate.netnih.gov
Computational studies can be used to:
Predict molecular geometries and conformations: DFT calculations can determine the most stable three-dimensional structures of pyrrolidine derivatives, which is crucial for understanding their biological activity. nih.gov
Analyze electronic properties: Calculations can provide information about the distribution of electrons within a molecule, helping to identify reactive sites and predict the course of chemical reactions. nih.govnih.gov
Investigate reaction mechanisms: Computational modeling can be used to elucidate the step-by-step pathway of a chemical reaction, providing valuable information for optimizing reaction conditions and designing new catalysts. acs.org
Predict spectroscopic properties: DFT can be used to calculate properties such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of newly synthesized compounds. nih.gov
The synergy between computational and experimental approaches is particularly valuable in several areas:
Catalyst design: Computational screening can be used to identify promising catalyst candidates for asymmetric synthesis, which can then be synthesized and tested experimentally.
Understanding reaction selectivity: DFT calculations can help to explain the regio- and stereoselectivity observed in experimental reactions, providing a rational basis for improving reaction outcomes. acs.org
Drug design and discovery: Computational docking studies can predict how a pyrrolidine derivative might bind to a biological target, guiding the design of more potent and selective drug candidates.
For example, DFT calculations have been used to study the hydrogen-bonded interactions in 2-pyrrolidone dimers, providing insights into their self-assembly properties. nih.gov In another study, DFT was used to investigate the interactions between pyrrole-isoxazole derivatives and various anions, aiding in the design of chemosensors. nih.gov The integration of these computational tools with experimental work is expected to accelerate the discovery and development of new functional molecules based on the pyrrolidine scaffold.
Potential in Advanced Materials Science and Functional Molecule Design
The unique structural and chemical properties of the pyrrolidine ring make it a valuable building block for the design of advanced materials and functional molecules. nih.govmdpi.com The ability to introduce various substituents with precise stereochemical control allows for the fine-tuning of the properties of pyrrolidine-containing materials. nih.gov
One area of interest is the development of chiral hybrid materials . rsc.org By incorporating chiral pyrrolidine units into an inorganic matrix, such as silica (B1680970), it is possible to create materials that can act as heterogeneous catalysts for asymmetric reactions. rsc.org These materials offer the advantages of easy separation and recyclability, which are important for industrial applications. rsc.org For example, a chiral hybrid material containing pyrrolidine moieties has been shown to be an effective catalyst for asymmetric Michael additions. rsc.org
Pyrrolidine derivatives are also being explored for their potential in functional molecule design , particularly in the development of sensors and molecular switches. The nitrogen atom in the pyrrolidine ring can act as a binding site for metal ions or other guest molecules, and this binding event can be designed to trigger a change in the molecule's optical or electronic properties.
Furthermore, the rigid and well-defined three-dimensional structure of many pyrrolidine-containing molecules makes them attractive candidates for applications in supramolecular chemistry and self-assembly . By carefully designing the substituents on the pyrrolidine ring, it is possible to control the way in which the molecules interact with each other to form larger, ordered structures.
The versatility of the pyrrolidine scaffold, combined with the continuous development of new synthetic methods, opens up exciting possibilities for the creation of novel materials and functional molecules with a wide range of applications, from catalysis and sensing to electronics and medicine. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(pyrrolidin-2-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolidine-derived esters typically involves nucleophilic substitution or condensation reactions. For example, reacting pyrrolidine derivatives with methyl chloroacetate under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or ethanol can yield the target compound. Optimization studies suggest that maintaining a temperature of 60–80°C and a reaction time of 12–24 hours improves yields (up to 70–85%) . Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by activating the electrophilic component. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the pure product.
Q. How can NMR and X-ray crystallography be employed to confirm the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Key signals include the pyrrolidine ring protons (δ 1.8–2.2 ppm for CH₂ groups and δ 3.0–3.5 ppm for N-adjacent protons) and the methyl ester group (δ 3.6–3.7 ppm). Coupling constants (e.g., J = 6–8 Hz for pyrrolidine ring protons) confirm stereochemistry .
- ¹³C NMR : The ester carbonyl (δ 170–175 ppm) and pyrrolidine carbons (δ 25–50 ppm) are diagnostic.
- X-ray Crystallography : Use SHELX software for refinement. Crystallize the compound in a mixture of dichloromethane/hexane. Key metrics include bond angles (e.g., C-N-C ~109.5°) and torsional parameters to validate the pyrrolidine ring conformation .
Advanced Research Questions
Q. How can researchers address contradictions between experimental and computational spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT (Density Functional Theory) modeling parameters. To resolve this:
Solvent Correction : Re-run computational models (e.g., Gaussian or ORCA) with explicit solvent parameters (e.g., PCM for DMSO or methanol) .
Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution and compare their NMR chemical shifts (via programs like SHIFTX2) .
Experimental Validation : Acquire variable-temperature NMR to assess dynamic effects or use 2D NOESY to detect through-space interactions missed in static models.
Q. What role does this compound play in multicomponent reactions for bioactive molecule synthesis?
Methodological Answer: This compound serves as a chiral building block in Ugi or Passerini reactions due to its secondary amine and ester functionalities. For example:
- Ugi Reaction : Combine with an aldehyde, isocyanide, and carboxylic acid to generate peptidomimetics. The pyrrolidine ring introduces conformational rigidity, enhancing binding affinity in drug candidates .
- Catalysis : Use as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) where the pyrrolidine nitrogen coordinates metals to induce enantioselectivity .
Q. What strategies ensure enantiomeric purity during the synthesis of this compound?
Methodological Answer:
- Chiral Resolution : Employ diastereomeric salt formation using L-tartaric acid or (R)-mandelic acid. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Asymmetric Synthesis : Use enantioselective catalysts like Jacobsen’s thiourea or proline-derived organocatalysts to directly synthesize the (R)- or (S)-enantiomer .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic ester hydrolysis to achieve >95% ee .
Data Contradiction Analysis
Q. How to troubleshoot conflicting crystallographic and spectroscopic data for pyrrolidine-derived esters?
Methodological Answer:
Refinement Checks : Re-analyze X-ray data using SHELXL with updated constraints (e.g., isotropic displacement parameters for flexible groups). Over-interpretation of electron density peaks may lead to incorrect bond assignments .
DFT vs. Experimental Comparison : Optimize the crystal structure coordinates computationally and calculate theoretical NMR shifts. Deviations >1 ppm for ¹H signals indicate potential structural misassignment .
Temperature-Dependent Studies : Perform low-temperature crystallography to reduce thermal motion artifacts, which may resolve bond-length discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
